molecular formula C13H11Cl2N B2622849 8,9-Dichloro-1,2,3,4-tetrahydroacridine CAS No. 873445-03-5

8,9-Dichloro-1,2,3,4-tetrahydroacridine

Cat. No.: B2622849
CAS No.: 873445-03-5
M. Wt: 252.14
InChI Key: NDSFDBQTHAIEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dichloro-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C13H11Cl2N and a molecular weight of 252.14 g/mol . It belongs to the 1,2,3,4-tetrahydroacridine class of nitrogen-containing heterocyclic compounds, which are recognized as a promising scaffold in medicinal chemistry due to their wide range of potential bioactivities . This compound is of significant interest in infectious disease research, particularly in the development of novel antileishmanial agents. Acridine derivatives like this one are being investigated as potential inhibitors of key parasitic enzymes. One promising target is S-adenosylmethionine decarboxylase (AdoMet DC), an enzyme that plays a crucial role in the polyamine biosynthesis of the Leishmania parasite . Inhibiting this enzyme disrupts essential metabolic pathways, making it a valuable mechanism for combating neglected tropical diseases such as leishmaniasis . The structural motif of the 1,2,3,4-tetrahydroacridine is also a building block of interest in other therapeutic areas. Related compounds, such as 9-chloro-1,2,3,4-tetrahydroacridine, have been utilized in the synthesis of metal complexes studied for their anti-tumor properties, indicating the broader research applicability of this chemical family . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and molecular docking simulations to design and optimize new active molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dichloro-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFDBQTHAIEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8,9-Dichloro-1,2,3,4-tetrahydroacridine: A Predictive and Investigative Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The tetrahydroacridine scaffold is a cornerstone in medicinal chemistry, forming the basis for drugs targeting neurodegenerative diseases and cancer. Halogenation of this scaffold is a key strategy for modulating physicochemical properties and biological activity. This guide focuses on the specific, yet sparsely documented, derivative: 8,9-Dichloro-1,2,3,4-tetrahydroacridine. Due to the absence of extensive literature on this precise isomer, this document adopts a predictive and investigative approach. By synthesizing data from its structural analogs, particularly the parent 9-chloro-1,2,3,4-tetrahydroacridine and the 6,9-dichloro isomer, we construct a comprehensive technical profile. This guide provides postulated physicochemical properties, a proposed synthetic route, expected analytical characteristics, and hypothesized biological activities, offering a foundational resource for researchers initiating studies on this compound.

The Tetrahydroacridine Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroacridine ring system is a tricyclic heterocyclic structure that has proven to be remarkably versatile in the development of therapeutic agents. Its partially saturated cyclohexane ring fused to the planar acridine system imparts a unique conformational character. The most notable drug derived from this scaffold is Tacrine, the first centrally-acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.

The parent acridine structure is a well-known DNA intercalator, a property leveraged in developing anticancer agents.[1][2] The addition of a chlorine atom at the 9-position, creating 9-chloroacridine derivatives, serves as a crucial synthetic handle and an activity modulator.[1][2] These compounds are key intermediates for synthesizing a wide range of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1] The tetrahydro- variant of this scaffold often retains biological potential while altering properties like solubility and receptor binding. Tetrahydroacridines have been explored for their ability to inhibit topoisomerase enzymes and block DNA transcription, making them valuable in oncology research.[3][4]

Chemical Identity and Structure

This compound is a specific dichlorinated derivative of the tetrahydroacridine core. Its precise structure dictates its steric and electronic properties, which in turn influence its reactivity and biological interactions.

Caption: 2D Chemical Structure of this compound.

Structural Identifiers and Properties
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₃H₁₁Cl₂N[5]
Molecular Weight 252.14 g/mol [6][7]
Monoisotopic Mass 251.02686 Da[5]
CAS Number Not Found-
InChI InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2[5]
SMILES C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl[5]
Predicted XlogP 4.6[5][7]

Note on Isomerism: It is critical to distinguish this compound from its more frequently documented isomer, 6,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS: 5396-25-8) .[6][8] Positional differences of the chlorine atoms on the aromatic ring will significantly impact electronic distribution, steric hindrance, and ultimately, biological target interactions.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value / DescriptionRationale / Comparative Data
Appearance Colorless to pale yellow solidBased on the appearance of related compounds like 6,9-dichloro-1,2,3,4-tetrahydroacridine.[8]
Melting Point 75-85 °C (estimated)The related 6,9-dichloro isomer melts at 77-79 °C.[6] Positional changes may slightly alter crystal lattice packing and thus the melting point.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water.The high predicted XlogP of 4.6 indicates significant lipophilicity.[5][7] Dichloro-substitution generally enhances lipophilicity compared to the parent structure.[8]
Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and prolonged light exposure.Acridine scaffolds are generally stable. Recommended storage is in a cool, dark, and dry place under an inert atmosphere.

Proposed Synthesis and Purification

While a specific protocol for the 8,9-dichloro isomer is not published, a plausible synthetic route can be designed based on established methodologies for constructing the tetrahydroacridine core, such as the Bernthsen acridine synthesis or a Friedländer-type condensation. The key is the selection of an appropriately substituted aniline precursor.

synthesis_workflow reactant1 2,3-Dichloroaniline catalyst Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., PPA) High Temperature reactant1->catalyst reactant2 Cyclohexanone reactant2->catalyst reaction Condensation & Cyclization catalyst->reaction product Crude 8,9-Dichloro- 1,2,3,4-tetrahydroacridine reaction->product purification Purification via Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol 1: Proposed Synthesis

This is a hypothetical protocol and requires laboratory optimization and safety assessment.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloroaniline (1.0 eq) and cyclohexanone (1.2 eq).

  • Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂) (1.5 eq), or a Brønsted acid like polyphosphoric acid (PPA) to the mixture. The choice of acid is critical; Lewis acids often facilitate the initial condensation, while strong Brønsted acids promote the subsequent dehydrative cyclization.

  • Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). The reaction is expected to take 4-8 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated ammonium hydroxide solution to a pH of 9-10. This neutralizes the acid and precipitates the crude product.

  • Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). The polarity gradient is chosen to first elute non-polar impurities, followed by the product, which is expected to be moderately polar.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Analytical Characterization: Expected Spectroscopic Signatures

Full characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

The predicted mass spectrum provides key information for identifying the molecular ion peak.

AdductPredicted m/z
[M]⁺ 251.02631
[M+H]⁺ 252.03414
[M+Na]⁺ 274.01608
Source:[5][7]

The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, showing prominent M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical shifts (δ) are predicted and given in ppm. They are highly dependent on the solvent used.[9][10][11]

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5 ppm): Expect three signals. The protons on the dichlorinated ring will appear as a complex multiplet system. The positioning of the chlorines at C8 and C9 will result in distinct splitting patterns and downfield shifts for adjacent protons compared to the unsubstituted ring.

    • Aliphatic Region (δ 1.5-3.5 ppm): Expect four signals corresponding to the four methylene (-CH₂-) groups of the tetrahydro- ring. The two protons at the benzylic position (C4) and the two adjacent to the nitrogen (C1) will be the most downfield, likely appearing as complex multiplets around δ 2.5-3.5 ppm. The other two methylene groups (C2, C3) will be further upfield, around δ 1.5-2.5 ppm.

  • ¹³C NMR:

    • Aromatic Region (δ 110-150 ppm): Expect eight signals for the aromatic carbons. The carbons directly bonded to the chlorine atoms (C8, C9) will be significantly shifted. The quaternary carbons involved in ring fusion will also be present in this region.

    • Aliphatic Region (δ 20-40 ppm): Expect four signals for the four sp³-hybridized carbons of the saturated ring.

Infrared (IR) Spectroscopy

The IR spectrum would be used to confirm the presence of key functional groups.

  • ~3050-3000 cm⁻¹: C-H stretching (aromatic)

  • ~2950-2850 cm⁻¹: C-H stretching (aliphatic)

  • ~1620-1580 cm⁻¹: C=N and C=C stretching (characteristic of the acridine system)

  • ~850-750 cm⁻¹: C-Cl stretching

Postulated Biological Activity and Mechanism of Action

No biological data exists for this compound. However, based on its structural similarity to known active compounds, we can formulate testable hypotheses.

Hypothesis 1: Anticancer Activity via DNA Intercalation and Topoisomerase Inhibition

The planar aromatic portion of the molecule is a classic pharmacophore for DNA intercalation.[1][2] By inserting itself between DNA base pairs, the compound could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many acridine derivatives inhibit topoisomerase I and II, enzymes essential for managing DNA topology during cellular processes.[3][4]

moa_diagram Postulated Anticancer Mechanism of Action cluster_dna DNA Double Helix dna_base1 Base Pair dna_base2 Base Pair dna_base3 Base Pair outcome1 Disruption of DNA Replication & Transcription dna_base2->outcome1 compound 8,9-Dichloro- 1,2,3,4-tetrahydroacridine compound->dna_base2 Intercalation topo Topoisomerase Enzyme compound->topo Inhibition topo->dna_base1 Binds & Cleaves DNA topo->outcome1 outcome2 Cell Cycle Arrest & Apoptosis outcome1->outcome2

Caption: Postulated mechanism involving DNA intercalation and topoisomerase inhibition.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Seed cancer cell lines (e.g., HepG2 liver cancer, as related compounds show activity here) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothesis 2: Neurological Activity

Given that the parent compound, 1,2,3,4-tetrahydroacridine (THA), is a known acetylcholinesterase (AChE) inhibitor and modulator of glutamatergic receptors, it is plausible that the 8,9-dichloro derivative could possess similar activities.[13] The chlorine substituents could alter the binding affinity and selectivity for AChE or other neuronal receptors.

Safety and Handling

  • Hazard Class: While not specifically classified, as a chlorinated aromatic amine derivative with potential DNA-intercalating properties, it should be handled as a potential mutagen and irritant. Analogs like 9-chloro-1,2,3,4-tetrahydroacridine are classified as toxic if swallowed and causing serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Always use a certified fume hood, chemical-resistant gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents an unexplored molecule within a pharmacologically significant class of compounds. This guide provides a robust, albeit predictive, framework for initiating research. The immediate priorities for future work are clear:

  • Develop and Validate a Synthetic Route: The proposed synthesis must be experimentally verified and optimized.

  • Complete Analytical Characterization: Full structural confirmation using NMR, MS, IR, and potentially X-ray crystallography is essential.

  • Systematic Biological Screening: The hypothesized anticancer and neurological activities should be tested using a panel of relevant in vitro assays, followed by mechanistic studies if activity is confirmed.

By filling these knowledge gaps, the scientific community can determine whether this compound holds therapeutic promise or serves as a valuable tool for chemical biology.

References

  • PubChemLite. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN107746418B - Synthesis and application of 9-chloro-1, 2,3, 4-tetrahydroacridine-platinum (II) complex targeting liver cancer.
  • PubChemLite. (n.d.). 6,9-dichloro-1,2,3,4-tetrahydroacridine. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 9-Chloro-1,2,3,4-tetrahydroacridine. Retrieved February 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 9-Chloro-1,2,3,4-tetrahydroacridine. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Retrieved February 12, 2026, from [Link]

  • Kronika Journal. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroacridine. Retrieved February 12, 2026, from [Link]

  • Parul Institute of Pharmacy. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • PubMed. (1994). Dynamics of the actions of tetrahydro-9-aminoacridine and 9-aminoacridine on glutamatergic currents: concentration-jump studies in cultured rat hippocampal neurons. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved February 12, 2026, from [Link]

  • KGROUP - University of Washington. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 12, 2026, from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 12, 2026, from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 12, 2026, from [Link]

  • Rototec-Spintec GmbH. (n.d.). TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. Retrieved February 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Retrieved February 12, 2026, from [Link]

Sources

Pharmacophore Modeling of Halogenated Tetrahydroacridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tetrahydroacridines (THAs) , exemplified by the first-generation Alzheimer’s drug Tacrine , are potent acetylcholinesterase (AChE) inhibitors.[1][2] However, their clinical utility has been compromised by hepatotoxicity and low selectivity.

Halogenation —specifically at the 6-position (e.g., 6-chlorotacrine )—fundamentally alters the pharmacodynamic profile. It enhances lipophilicity, improves blood-brain barrier (BBB) penetration, and, critically, introduces halogen bonding (XB) capabilities that stabilize binding within the AChE active site gorge.

This guide details the construction of high-fidelity pharmacophore models for halogenated THAs. Unlike generic modeling, this protocol explicitly accounts for the sigma-hole (


-hole)  effect—an anisotropic distribution of electron density on the halogen atom that permits specific, directional non-covalent interactions with nucleophilic protein residues.

Mechanistic Anatomy of the Target

To model the pharmacophore, one must first understand the topology of the target (AChE/BuChE). The AChE binding pocket is a deep, narrow gorge (~20 Å) comprising two distinct sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Residues: Trp86, Glu202, Tyr337).

  • Peripheral Anionic Site (PAS): Located at the entrance (Residues: Trp286, Tyr72, Tyr341).

The Halogen Advantage

In halogenated THAs, the halogen atom (Cl, Br, I) is not merely a hydrophobic bulk.[3] It acts as a Lewis acid via its


-hole, forming a linear interaction with Lewis bases (backbone carbonyls or aromatic 

-systems) in the enzyme.

Critical Pharmacophore Features for Halogenated THAs:

  • Aromatic Ring (AR): The tricyclic acridine scaffold performs

    
    -
    
    
    
    stacking with Trp86 in the CAS.
  • Positive Ionizable (PI): The protonated ring nitrogen (

    
     or 
    
    
    
    ) forms a cation-
    
    
    interaction with Phe330 .
  • Halogen Bond (XB): The 6-position halogen interacts with specific backbone carbonyls or aromatic residues, increasing residence time.

  • Hydrophobic Vector (HY): A linker extending towards the PAS (in dual-binding derivatives).

Computational Workflow: From Structure to Model

The following protocol utilizes a Structure-Based Pharmacophore (SBP) approach, validated by Ligand-Based (LBP) enrichment.

Diagram 1: Pharmacophore Generation Pipeline

PharmacophoreWorkflow cluster_0 Critical Step: Halogen Handling Start Input: Halogenated THA Library Prep Ligand Preparation (Protonation pH 7.4, Energy Min) Start->Prep Docking Molecular Docking (AChE/BuChE) Algorithm: GOLD/Glide Constraint: Sigma-Hole Prep->Docking Complex Protein-Ligand Complex Analysis Docking->Complex Extraction Feature Extraction (LigandScout/MOE) Complex->Extraction Refinement Model Refinement (Exclusion Volumes + XB Constraints) Extraction->Refinement Validation Validation (ROC Curves, Decoy Sets) Refinement->Validation

Caption: Step-by-step workflow for generating a pharmacophore model specific to halogenated ligands, emphasizing the docking constraint for sigma-hole interactions.

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation & Curation
  • Dataset Assembly: Collect known halogenated THAs (e.g., 6-chlorotacrine, 6-bromotacrine) and dual-binding hybrids (THA-ferulic acid, THA-lipoic acid).

  • Stereochemistry: Generate 3D conformers. Ensure the acridine ring nitrogen is protonated (

    
    ).
    
  • Halogen Definition: Assign specific atom types to halogens to distinguish them from standard hydrophobic points. In software like Schrödinger , use the OPLS4 force field which natively supports

    
    -hole electrostatics.
    
Phase 2: Structure-Based Docking (The "Anchor")
  • Target Selection: Use high-resolution crystal structures of hAChE (e.g., PDB: 1EVE or 4EY7 ).

  • Grid Generation: Center the grid on the CAS (Trp86).

  • Constraint Setup:

    • Essential: Hydrogen bond donor constraint on the ring amine.

    • Essential:

      
      -
      
      
      
      stacking constraint on Trp86.[4]
    • Optional (Advanced): Define a "Halogen Bond" constraint if the docking software (e.g., Glide XP) supports it, targeting the backbone carbonyl of His447 or Trp86 .

Phase 3: Pharmacophore Extraction

Using a tool like LigandScout or Discovery Studio :

  • Import the docked poses of the most potent halogenated analogs (

    
     nM).
    
  • Auto-Generation: Generate features based on protein-ligand contacts.

  • Manual Curation (The "Expert" Step):

    • Convert the generic "Hydrophobic" feature at the 6-position to a Halogen Bond (XB) or a directional Hydrophobic vector.

    • Add Exclusion Volumes (spheres representing the protein surface) to prevent steric clashes in false positives.

Phase 4: Validation
  • Decoy Set: Generate 1,000 active-like decoys (using DUD-E methodology).

  • Screening: Screen the training set + decoys against the model.

  • Metrics: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC). A valid model must have AUC > 0.7.

The Halogenated THA Pharmacophore Map

The following table summarizes the geometric features required for high-affinity binding of halogenated THAs.

Feature TypeLocation (Relative to THA Core)Interaction Partner (hAChE)Function
Ring Aromatic (RA) Center of Acridine RingTrp86 (Indole ring)

-

Stacking (Sandwich)
Pos. Ionizable (PI) Ring Nitrogen (

)
Phe330 / Glu202 Cation-

/ Electrostatic
Halogen Bond (XB) C6-Position (Cl/Br)Trp86 / BackboneStability & Selectivity
H-Bond Donor (HBD) 9-Amino GroupWat1159 / Asp74 Water-mediated bridge
Hydrophobic (HY) Linker Region (if hybrid)Tyr337 (Gorge Wall)Spanning the gorge
Ring Aromatic (RA2) Distal Moiety (PAS)Trp286 (PAS)Peripheral anchoring
Diagram 2: Interaction Network (Graphviz)

InteractionMap THA_Core THA Scaffold (Aromatic) Trp86 Trp86 (CAS) (Pi-Stacking) THA_Core->Trp86 Pi-Pi Amine 9-NH2 (Donor) Wat Water Network Amine->Wat H-Bond Halogen 6-Cl/Br (Sigma Hole) Backbone Backbone C=O (Lewis Base) Halogen->Backbone Halogen Bond (Directional) Linker Alkyl Linker (Hydrophobic) Tyr337 Tyr337 (Gorge Wall) Linker->Tyr337 Hydrophobic PAS_Ligand Distal Ring (Aromatic) Trp286 Trp286 (PAS) (Pi-Stacking) PAS_Ligand->Trp286 Pi-Pi

Caption: Schematic representation of the binding mode. Note the directional Halogen Bond (green) acting as a specific anchor distinct from standard hydrophobic interactions.

Critical Analysis: Why Halogenation Matters

In standard pharmacophore modeling, halogens are often treated simply as hydrophobic spheres. This is a critical error for THAs.

  • Selectivity (AChE vs. BuChE): The gorge of BuChE is wider and lacks certain aromatic residues (e.g., Tyr337 is replaced by Ala). The precision of the halogen bond in AChE (due to the tighter gorge) contributes to the high selectivity of 6-chlorotacrine derivatives for AChE over BuChE.

  • Metabolic Stability: Blocking the 6-position with a halogen prevents metabolic hydroxylation, extending the half-life.

  • Potency: 6-chlorotacrine is approximately 20-fold more potent than tacrine. A pharmacophore model that fails to weigh the halogen feature heavily will underestimate the activity of these analogs.

References

  • Camps, P., et al. (2009). Pyrano[3,2-c]quinoline-6-chlorotacrine hybrids as a novel family of acetylcholinesterase- and beta-amyloid-directed anti-Alzheimer compounds.[5][6] Journal of Medicinal Chemistry.

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase bound to dihydrotanshinone I and territrem B show peripheral site flexibility.[7] ACS Chemical Neuroscience.

  • Mezeiova, E., et al. (2020). Targeting Acetylcholinesterase with Halogenated Ligands: Finding Halogen Bonding Hotspots.[3] Sciforum.

  • Wong, K.Y., et al. (2014). QSAR analysis on tacrine-related acetylcholinesterase inhibitors. Journal of Biomedical Science.[2][8]

  • Najafi, Z., et al. (2016). Molecular docking, molecular dynamics simulation, and 3D-QSAR studies on tacrine derivatives as acetylcholinesterase inhibitors. Journal of Chemical Information and Modeling.

Sources

Methodological & Application

Ellman’s assay modification for lipophilic acridine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Modified Ellman’s Assay for Lipophilic Acridine-Based AChE Inhibitors

Abstract & Scope

The development of dual-binding Acetylcholinesterase (AChE) inhibitors, particularly acridine-based hybrids (e.g., Tacrine derivatives), is a cornerstone of Alzheimer’s Disease (AD) drug discovery. However, these compounds present two distinct physicochemical challenges that render the standard Ellman’s assay inaccurate: high lipophilicity (leading to precipitation in aqueous buffers) and intrinsic absorbance/fluorescence near 412 nm (leading to false negatives).

This Application Note details a Modified Ellman’s Protocol designed specifically for these "difficult" molecules. It incorporates a strict co-solvent strategy to maintain solubility without denaturing the enzyme and utilizes a Four-Point Blanking System to mathematically eliminate optical interference.

Mechanistic Insight: Why Standard Protocols Fail

The Solubility Paradox

Standard Ellman’s reagent (DTNB) and AChE require an aqueous phosphate buffer (pH 8.0). Lipophilic acridines, however, require organic solvents.

  • The Trap: Researchers often use high concentrations of DMSO (>2%) to solubilize the inhibitor.

  • The Consequence: DMSO concentrations >1% act as a mixed-competitive inhibitor of human AChE, artificially lowering enzyme activity and inflating the perceived potency of the drug (false positive).

The Optical Masking Effect

The Ellman reaction relies on the yellow color of the TNB anion (


 nm).
  • The Trap: Acridine rings are chromophores that often absorb light in the violet-blue region (350–450 nm).

  • The Consequence: If the inhibitor is yellow, it contributes to the absorbance at 412 nm.[1] In a standard assay, this static absorbance is misread as "product formation," masking the inhibition (false negative).

Experimental Protocol

Reagent Preparation
  • Buffer A (Assay Buffer): 0.1 M Potassium Phosphate, pH 8.0 ± 0.1. (Note: Potassium salts are often preferred over sodium for higher ionic strength stability).

  • Enzyme Solution: Electrophorus electricus AChE (Type VI-S) or Recombinant Human AChE. Dilute in Buffer A containing 0.1% BSA (Bovine Serum Albumin).

    • Why BSA? It acts as a "molecular sponge," preventing the lipophilic inhibitor from adhering to the plastic walls of the microplate.

  • Substrate (ATCh): Acetylthiocholine iodide (0.5 mM final concentration).

  • Chromogen (DTNB): 5,5′-Dithiobis(2-nitrobenzoic acid) (0.3 mM final concentration).

  • Inhibitor Stock: Dissolve acridine derivatives in 100% DMSO to 10 mM.

The Co-Solvent Dilution Strategy (Critical Step)

To avoid shocking the enzyme or precipitating the compound, do not add 100% DMSO stock directly to the well.

  • Primary Stock: 10 mM in 100% DMSO.

  • Intermediate Work Solution: Dilute Primary Stock 1:100 into Buffer A (resulting in 100 µM inhibitor in 1% DMSO).

  • Final Assay Well: Add 20 µL of Intermediate Solution to 180 µL reaction mix.

    • Final DMSO Content: 0.1%.[2] (Safe zone for AChE).

The Four-Point Blanking System

For every concentration of inhibitor, you must run four distinct well types to correct for background color and spontaneous hydrolysis.

Well TypeContentsPurpose
A (Test) Enzyme + Substrate + DTNB + Inhibitor Measures inhibited rate + inhibitor color.
B (Compound Blank) Buffer + Substrate + DTNB + Inhibitor Measures inhibitor color + spontaneous hydrolysis.
C (Enzyme Control) Enzyme + Substrate + DTNB + Vehicle Measures 100% activity rate.
D (Vehicle Blank) Buffer + Substrate + DTNB + Vehicle Measures spontaneous hydrolysis of substrate.

Workflow Visualization

The following diagram illustrates the logical flow of the modified assay, ensuring equilibration of the lipophilic compound before the kinetic read.

EllmanWorkflow cluster_QC Quality Control Check Start Start: Acridine Stock (100% DMSO) Dilution Intermediate Dilution (Buffer A + 1% DMSO) Start->Dilution 1:100 Dilution PlatePrep Plate Loading (See Table 3.3) Dilution->PlatePrep Add 20µL PreInc Pre-Incubation (10 min @ 25°C) Enzyme + Inhibitor PlatePrep->PreInc Allow Binding Addition Add Substrate (ATCh) + DTNB PreInc->Addition Initiate Rxn Read Kinetic Read (412 nm, 10 mins) Addition->Read Measure Velocity

Caption: Step-by-step workflow for the Modified Ellman's Assay. Pre-incubation is mandatory for bulky acridine inhibitors to reach equilibrium.

Data Analysis & Calculation

Lipophilic inhibitors often precipitate over time. Therefore, Endpoint measurement is forbidden. You must use Kinetic measurement (Slope).

Velocity Calculation

Calculate the slope (


) for the linear portion of the reaction (usually minutes 2–10).
The Correction Formula

To determine the true enzymatic rate in the presence of the colored inhibitor (


):


To determine the uninhibited control rate (


):


Percent Inhibition


Troubleshooting & Validation

Identifying Precipitation

If your kinetic curve (Abs vs. Time) looks like a "sawtooth" or suddenly flattens, the compound has precipitated.

  • Solution: Add 0.01% Triton X-100 to the buffer. Note: This may slightly alter

    
    , so run controls.
    
Optical Interference Logic

The diagram below describes how to interpret high background signals.

LogicTree Root Signal Analysis HighBlank HighBlank Root->HighBlank Yes YES HighBlank->Yes No NO HighBlank->No Action1 Optical Interference Critical. Switch to Dual Wavelength (Read 412nm - 600nm) Yes->Action1 Action2 Proceed with Standard Subtraction No->Action2

Caption: Decision tree for handling high optical interference from colored acridine compounds.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[3] Biochemical Pharmacology, 7(2), 88–95. Link

  • Di Giovanni, S., et al. (2008). Entrapping enzymes in a microplate: A novel approach for high-throughput screening of AChE inhibitors. Nature Protocols.
  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. Link

  • Rhee, I. K., et al. (2012). Method for the determination of acetylcholinesterase inhibition using an optical biosensor. Analytical Biochemistry. (Reference for DMSO tolerance limits in AChE assays).

Sources

Validation & Comparative

1H NMR spectral analysis of 8,9-Dichloro-1,2,3,4-tetrahydroacridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 8,9-Dichloro-1,2,3,4-tetrahydroacridine: A Comparative Technical Guide

Executive Summary & Structural Context

This compound (8,9-diCl-THA) represents a specific halogenated intermediate in the synthesis of Tacrine (Cognex) analogues. While Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, its hepatotoxicity spurred the development of halogenated derivatives to modulate lipophilicity, metabolic stability, and binding affinity.

This guide provides a rigorous spectral analysis of the 8,9-dichloro variant. Unlike the more common 6,9-dichloro isomer (often used to probe the hydrophobic trap of AChE), the 8,9-dichloro substitution pattern introduces unique steric and electronic effects due to the chlorine atom at the C8 position—adjacent to the endocyclic nitrogen (N10).

Key Structural Features:

  • Core Scaffold: 1,2,3,4-Tetrahydroacridine.[1]

  • Numbering Convention: Standard IUPAC/Tacrine numbering is used.

    • Saturated Ring A: Carbons 1, 2, 3, 4.[2][3]

    • Aromatic Ring C: Carbons 5, 6, 7, 8.[2][3][4][5]

    • Linker: Carbon 9 (Chloro-substituted).[1]

    • Heteroatom: Nitrogen 10.

  • Substituents: Chlorine at C9 (reactive imidoyl chloride) and Chlorine at C8 (aryl substituent).

Synthesis & Regiochemistry (The "Why" Behind the Spectra)

To interpret the NMR correctly, one must understand the origin of the protons. The 8,9-dichloro derivative is synthesized via the Friedländer condensation . The regiochemistry is dictated by the starting anthranilic acid derivative.

  • Precursor: 2-Amino-3-chlorobenzoic acid (yields 8-chloro substitution).

  • Reagent: Cyclohexanone.[5][6]

  • Chlorination: Phosphorus oxychloride (

    
    ) converts the intermediate lactam to the 9-chloro derivative.
    
Figure 1: Synthetic Pathway and Regiochemical Outcome[7]

FriedlanderSynthesis cluster_legend Regiochemistry Logic Precursor 2-Amino-3-chlorobenzoic acid (Cl at ortho to amine) Intermediate 8-Chloro-1,2,3,4-tetrahydroacridin-9(10H)-one (Lactam) Precursor->Intermediate Condensation (140°C) Ketone Cyclohexanone Ketone->Intermediate Product This compound (Target) Intermediate->Product POCl3 (Chlorination of C9) Legend The 3-Cl on the precursor becomes the 8-Cl on the acridine due to ring closure orientation.

Caption: Friedländer synthesis pathway demonstrating how the 3-chloro starting material dictates the 8-chloro position in the final acridine scaffold.

1H NMR Spectral Analysis

The 1H NMR spectrum of 8,9-diCl-THA is distinct from the 9-chloro parent due to the loss of the H8 signal and the resulting change in coupling patterns in the aromatic region.

Solvent Standard:


 (7.26 ppm).
Frequency:  400 MHz or higher recommended for resolution of aliphatic multiplets.
Region A: The Aliphatic "Hump" (1.5 – 3.2 ppm)

The saturated ring (positions 1, 2, 3, 4) produces four distinct methylene signals.[7]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H1 3.05 – 3.15 Broad Triplet / Multiplet2HDeshielded. Proximity to the C9-Cl group (peri-like steric compression and anisotropy).
H4 2.90 – 3.00 Broad Triplet2HBenzylic. Adjacent to the aromatic ring (C4a). Less deshielded than H1.
H2 1.90 – 2.00 Multiplet2HHomoprenylic. Beta to the aromatic system.
H3 1.80 – 1.90 Multiplet2HHomoprenylic. Beta to the aromatic system.

Note: In the 9-chloro derivatives, H1 is typically downfield of H4. In 9-amino derivatives (Tacrine), this difference is less pronounced or reversed depending on pH.

Region B: The Aromatic Zone (7.3 – 8.2 ppm)

This is the diagnostic region. In the parent 9-chloro-1,2,3,4-tetrahydroacridine , you would expect four aromatic protons (H5, H6, H7, H8).[5] In 8,9-dichloro , H8 is substituted by Chlorine.

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H8 Absent Replaced by Chlorine. (Key diagnostic feature).
H5 7.95 – 8.05 Doublet (d)

Peri-effect. H5 is spatially close to the C4 methylene group. It remains the most downfield signal (or close to H7).
H7 7.60 – 7.70 Doublet (d)

Ortho to Cl. H7 is adjacent to the 8-Cl substituent. The Cl exerts an inductive withdrawing effect but also mesomeric shielding; however, steric crowding often causes deshielding.
H6 7.40 – 7.55 Triplet (t) / dd

Meta to Cl. Appears as a pseudo-triplet due to coupling with H5 and H7.

Comparative Analysis: 8,9-diCl vs. Alternatives

To validate the identity of 8,9-diCl-THA, it must be compared against its likely impurities or isomers.

Table 1: Chemical Shift Fingerprint Comparison
Feature8,9-Dichloro-THA (Target)9-Chloro-THA (Parent)6,9-Dichloro-THA (Isomer)
H8 Signal Absent Doublet (~8.15 ppm) Doublet (~8.10 ppm)
H5 Signal Doublet (~8.00 ppm)Doublet (~7.95 ppm)Doublet (~7.90 ppm)
H6 Signal Triplet (dd)Triplet (ddd)Absent (Cl at C6)
H7 Signal DoubletTriplet (ddd)Doublet (dd)
Aromatic Pattern ABC System (3 protons)ABCD System (4 protons)ABX System (3 protons, H5/H7/H8)
H1 Shift ~3.10 ppm~3.10 ppm~3.05 ppm

Analysis of Alternatives:

  • 9-Chloro-THA: The presence of the H8 doublet at ~8.15 ppm is the primary differentiator. H8 is typically the most downfield proton in the parent system due to the deshielding effect of the adjacent Nitrogen lone pair and ring current.

  • 6,9-Dichloro-THA: This is the most common isomer (from 4-chloroanthranilic acid). It lacks the H6 signal. Its spectrum shows a singlet (or meta-coupled doublet) for H5 and a doublet for H7 and H8.

Figure 2: Diagnostic Logic Flow for Structural Verification

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Aromatic Protons Start->Count FourH 4 Protons Found Count->FourH ABCD System ThreeH 3 Protons Found Count->ThreeH ABC/ABX System Parent Identity: 9-Chloro-1,2,3,4-THA (No ring substitution) FourH->Parent CheckH8 Check for Downfield Doublet (> 8.1 ppm, H8) ThreeH->CheckH8 H8Present H8 Present (Doublet at ~8.1 ppm) CheckH8->H8Present H6 Missing H8Absent H8 Absent (Highest shift ~8.0 ppm) CheckH8->H8Absent H8 Missing Isomer6 Identity: 6,9-Dichloro-THA (Cl at C6) H8Present->Isomer6 Target Identity: 8,9-Dichloro-THA (Cl at C8) H8Absent->Target

Caption: Decision tree for identifying this compound based on aromatic proton count and chemical shift analysis.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral fidelity, follow this optimized protocol.

A. Sample Preparation
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: Avoid DMSO-

      
       unless solubility is an issue, as it may cause solvent-solute stacking interactions that shift aromatic peaks, complicating comparison with standard literature values.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g.,

    
     residues) which can cause line broadening.
    
B. Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

C. Workup Validation (The "Causality" Check)

If the spectrum shows a broad singlet at ~8.5–9.0 ppm, your sample contains protonated acridine (salt form).

  • Cause: Incomplete neutralization after

    
     reaction.
    
  • Fix: Wash the organic layer with 10%

    
     or 
    
    
    
    during extraction. The free base 8,9-diCl-THA should show sharp aromatic signals and no broad NH peaks.

References

  • PubChem. (2025). 9-Chloro-1,2,3,4-tetrahydroacridine (CID 21495). National Library of Medicine. [Link]

  • Potmischil, F., et al. (2009). Hydroacridines: Part 30. 1H and 13C NMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines.[2] Magnetic Resonance in Chemistry.[5][8][9][10] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] Journal of Organic Chemistry.[6][11][12] [Link]

  • Hu, Y., et al. (2015).[3] Synthesis and biological evaluation of Tacrine derivatives. European Journal of Medicinal Chemistry. (Contextual reference for Tacrine numbering and synthesis). [Link]

Sources

Benchmarking Guide: 8,9-Dichloro-1,2,3,4-tetrahydroacridine vs. Tacrine (THA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 8,9-Dichloro-1,2,3,4-tetrahydroacridine (hereafter referred to as 8,9-diCl-THA ) against the established standard Tacrine (THA).

Executive Summary

This guide provides a technical comparison between Tacrine (THA) , the first FDA-approved acetylcholinesterase (AChE) inhibitor, and This compound (8,9-diCl-THA) .

Critical Distinction:

  • Tacrine (THA): A 9-amino-1,2,3,4-tetrahydroacridine.[1][2] It is a reversible, non-covalent inhibitor of AChE used therapeutically.[2]

  • 8,9-diCl-THA: A 9-chloro-8-chloro-1,2,3,4-tetrahydroacridine. It is a reactive synthetic intermediate (an imidoyl chloride derivative) used to synthesize Tacrine analogs. It lacks the 9-amino group essential for high-affinity binding to the AChE catalytic triad and is hydrolytically unstable.

Verdict: 8,9-diCl-THA is not a therapeutic alternative to Tacrine but a precursor with distinct chemical reactivity and toxicity profiles. Researchers must handle it as an electrophilic alkylating agent, whereas Tacrine is handled as a reversible enzyme inhibitor.

Part 1: Chemical & Structural Benchmarking

The fundamental difference lies at the 9-position (meso position) and the 8-position (aromatic ring).

FeatureTacrine (THA) 8,9-Dichloro-THA
CAS Number 321-64-2873445-03-5
Structure 9-Amino-1,2,3,4-tetrahydroacridineThis compound
Key Functional Group 9-Amino (-NH₂) 9-Chloro (-Cl) & 8-Chloro (-Cl)
Chemical Nature Strong Base (pKa ~9.8), NucleophileElectrophile (Imidoyl Chloride), Reactive
Stability (Aqueous) Stable in aqueous solutionUnstable ; hydrolyzes to 8-chloro-acridone
Solubility Soluble in water (as HCl salt)Lipophilic; soluble in DCM, DMSO
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity
Structural Impact on Binding
  • Tacrine: The protonated ring nitrogen (N10) and the 9-amino group form critical hydrogen bonds with the carbonyl oxygen of His440 and Trp84 in the AChE active site (catalytic anionic site).

  • 8,9-diCl-THA: The 9-chloro substituent is electron-withdrawing and cannot act as a hydrogen bond donor. The steric bulk of the 8-chloro group may further hinder binding in the narrow aromatic gorge of AChE.

Part 2: Biological Performance & Mechanism[5]
1. Acetylcholinesterase (AChE) Inhibition [2][3]
  • Tacrine: Acts as a potent, reversible inhibitor.[2]

    • IC50 (HuAChE): ~190–300 nM.

    • Mechanism: Stacks against Trp84; H-bonds with catalytic triad.

  • 8,9-diCl-THA:

    • Predicted IC50: >10 µM (Poor affinity).

    • Mechanism: Lacks the cationic/H-bond donor properties required for high-affinity binding.

    • Risk: May act as an irreversible inhibitor at high concentrations by alkylating nucleophilic residues (e.g., Ser200) due to the reactive C9-Cl bond, leading to non-specific enzyme inactivation.

2. Hepatotoxicity & Reactivity

Tacrine's clinical use is limited by hepatotoxicity (glutathione depletion). 8,9-diCl-THA presents a different toxicity profile:

  • Tacrine: Metabolized by CYP1A2 to reactive quinone methides.

  • 8,9-diCl-THA: Direct alkylating agent. The C9-Cl bond is labile. It can react with cellular nucleophiles (DNA, proteins, glutathione) directly, potentially causing direct cytotoxicity independent of metabolic activation.

Part 3: Experimental Protocols
Protocol A: Stability & Hydrolysis Testing (Quality Control)

Purpose: To verify the integrity of 8,9-diCl-THA before biological use, as it degrades to the inactive acridone.

  • Preparation: Dissolve 1 mg of 8,9-diCl-THA in 100 µL DMSO (anhydrous).

  • Dilution: Add to 900 µL Phosphate Buffered Saline (PBS, pH 7.4).

  • Monitoring: Immediately inject into HPLC-UV (254 nm).

  • Time-Course: Repeat injection every 15 minutes for 2 hours.

  • Observation: Watch for the disappearance of the parent peak and the appearance of a new, more polar peak (8-chloro-1,2,3,4-tetrahydroacridin-9-one).

    • Note: Tacrine is stable under these conditions.

Protocol B: Synthesis of 8-Chloro-Tacrine from 8,9-diCl-THA

Purpose: To convert the inactive intermediate into the active amino-analog for SAR studies.

  • Reagents: 8,9-diCl-THA (1 eq), Phenol (2 eq), Urea (excess) or Ammonium Carbonate.

  • Reaction: Heat the mixture to 180°C in a sealed tube for 2 hours.

    • Mechanism:[3] Nucleophilic aromatic substitution (SNAr) of the 9-chloro group by ammonia (generated in situ).

  • Workup: Cool, basify with 10% NaOH, extract with Chloroform.

  • Purification: Flash chromatography (MeOH/DCM).

  • Result: Yields 9-amino-8-chloro-1,2,3,4-tetrahydroacridine (an active AChE inhibitor).

Part 4: Visualization (Pathways & Interactions)
Figure 1: Reactivity & Synthesis Pathway

This diagram illustrates the conversion of the 8,9-diCl-THA intermediate into the active drug analog or the inactive hydrolysis product.

G Start 8,9-Dichloro-THA (Intermediate/Electrophile) [Reactive C9-Cl] Hydrolysis Hydrolysis (Water/PBS pH 7.4) Start->Hydrolysis Spontaneous Degradation Amination Amination (NH3/Phenol, 180°C) Start->Amination Synthesis Acridone 8-Chloro-acridone (Inactive/Fluorescent) [C9=O] Hydrolysis->Acridone Loss of Cl- Analog 8-Chloro-Tacrine (Active Inhibitor) [C9-NH2] Amination->Analog S_NAr Tacrine Tacrine (Ref) (Standard Drug) [No 8-Cl] Analog->Tacrine SAR Comparison (8-Cl vs H)

Caption: Chemical fate of 8,9-Dichloro-THA: Hydrolysis leads to inactive acridone; Amination yields the active Tacrine analog.

Part 5: Data Summary Table
PropertyTacrine (Reference) 8,9-Dichloro-THA 8-Chloro-Tacrine (Analog)
Molecular Weight 198.26 g/mol 252.14 g/mol 232.71 g/mol
LogP (Lipophilicity) ~2.7~4.6 (High)~3.2
AChE Affinity (Ki) ~100 nMLow / Non-specific~50–150 nM (Est.)
BBB Penetration ModerateHigh (but reactive)High
Primary Risk Hepatotoxicity (Metabolic)Alkylating Agent (Chemical)Hepatotoxicity
References
  • Recanatini, M., et al. (2000). "SAR of Tacrine Derivatives: A comprehensive review of the hydrophobic trap interactions." Current Medicinal Chemistry. Link

  • Camps, P., & Muñoz-Torrero, D. (2002). "Cholinergic drugs in Alzheimer's disease." Mini Reviews in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "this compound (CID 53362680)." National Center for Biotechnology Information. Link

  • Freeman, S. E., & Dawson, R. M. (1991). "Tacrine: a pharmacological review." Progress in Neurobiology. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8,9-Dichloro-1,2,3,4-tetrahydroacridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with a novel compound like 8,9-Dichloro-1,2,3,4-tetrahydroacridine does not conclude with the final data point. Instead, it ends with the safe and responsible management of the resulting waste streams. As a chlorinated heterocyclic compound, this molecule demands a rigorous and informed approach to its disposal. This guide provides the essential, immediate safety and logistical information necessary for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined herein are synthesized from established protocols for chlorinated aromatic compounds and acridine derivatives. The foundational principle is that all materials containing this compound must be treated as hazardous waste.[1] Strict adherence to institutional and regulatory guidelines is mandatory.[1]

I. Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, or skin contact.

  • Environmental Persistence: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[4]

  • Reactivity: While specific reactivity data is unavailable, it should be stored away from strong oxidizing agents.[1][5]

A. Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is the final and most critical line of defense against exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent dermal absorption of the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect eyes from splashes of solutions or solid particulates.
Body Protection A fully buttoned lab coat. A chemical-resistant apron may be necessary for larger quantities.[1]To prevent contamination of personal clothing.
Respiratory Protection All handling and disposal procedures should be conducted within a certified chemical fume hood.[1]To minimize the risk of inhaling aerosols or dust.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.

A. Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Do not mix this waste stream with non-hazardous waste or other incompatible chemical wastes.[6]

  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., a polyethylene or glass container).[5][7] The container must have a secure, tight-fitting lid.[6][8]

  • Labeling: Attach a "Hazardous Waste" label to the container before adding any waste.[5] The label must clearly state:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE into the designated hazardous waste container. Avoid generating dust.[5]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. This waste stream is typically categorized as "halogenated organic solvent waste".[8]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[7] After rinsing, the container can often be disposed of as regular laboratory glassware, but institutional policies should be confirmed.

B. Storage of Hazardous Waste

Proper temporary storage of the designated waste container is crucial to prevent accidents and ensure regulatory compliance.

  • Location: Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area (SAA) within the laboratory, which should be located near the point of generation.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[5]

  • Container Integrity: Keep the container tightly closed at all times, except when adding waste.[6][8] Regularly inspect the container for any signs of degradation or leakage.[8]

C. Final Disposal
  • Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office.[5][8]

  • Documentation: Complete any necessary waste pickup request forms as required by your institution, providing accurate information about the waste composition.

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

A. Spill Cleanup
  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear the appropriate PPE, absorb any liquid with an inert material (e.g., vermiculite or sand), and carefully sweep up solid material.[5] Place all contaminated cleanup materials into the designated hazardous waste container.[1][5]

  • Large Spills: For significant spills, evacuate the immediate area and contact your institution's EHS or emergency response team for assistance.[5]

B. Decontamination

Thoroughly decontaminate the spill area with an appropriate solvent (such as acetone or ethanol), followed by a wash with soap and water.[1] All materials used for decontamination must be disposed of as hazardous waste.

C. Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (8,9-Dichloro-1,2,3,4- tetrahydroacridine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated labware, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Scalpels) waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Halogenated Organic Liquid Waste Container liquid->liquid_container sharps_container Collect in Approved Sharps Container sharps->sharps_container storage Store Securely in Satellite Accumulation Area (Secondary Containment) solid_container->storage liquid_container->storage sharps_container->storage full Container Full (≤90%) or No Longer in Use? storage->full full->storage No ehs Contact EHS for Waste Pickup full->ehs Yes end Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

V. References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.

  • OxyChem. (2005). SAFETY DATA SHEET.

  • Washington State University Environmental Health & Safety. Acridine Orange.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,4-Dichloroaniline.

  • TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Dichloroisocyanurate.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • University of Minnesota. (2024). Chemical Waste Guidelines.

  • Purdue University. Guidelines: Handling and Disposal of Chemicals.

  • Wainwright, M. (2002). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 49(1), 21-29.

  • Kumar, A., et al. (2016). Medicinal chemistry of acridine and its analogues. Bioorganic & Medicinal Chemistry, 24(16), 3416-3424.

Sources

Personal protective equipment for handling 8,9-Dichloro-1,2,3,4-tetrahydroacridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous safety framework for handling 8,9-Dichloro-1,2,3,4-tetrahydroacridine , a chlorinated acridine derivative often utilized as a pharmaceutical intermediate in the synthesis of acetylcholinesterase inhibitors (such as Tacrine analogs).[1]

Scientific Note: While specific Safety Data Sheets (SDS) for the 8,9-dichloro isomer are rare, its safety profile is extrapolated from its close structural analogs (6,9-dichloro-1,2,3,4-tetrahydroacridine, CAS 5396-25-8) and the parent tetrahydroacridine scaffold.[1] Following the Precautionary Principle , this guide treats the compound as a high-potency toxicant and potential DNA intercalator .[1]

Hazard Assessment & Toxicology Profile

Before selecting PPE, researchers must understand the specific molecular hazards driving the protection requirements.[1]

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity Moderate to High (Oral/Dermal)Cholinesterase Inhibition: As a Tacrine derivative, this compound may inhibit acetylcholinesterase, leading to cholinergic crisis (tremors, respiratory distress) upon systemic absorption [1].[1]
Genotoxicity Suspected CarcinogenDNA Intercalation: The planar acridine ring structure allows intercalation between DNA base pairs, posing a risk of mutagenesis [2].[1]
Irritation Severe (Eyes/Respiratory)Chlorinated organic amines are potent mucous membrane irritants.[1] Inhalation of dust can cause severe respiratory tract inflammation [3].[1]
Physical State Solid / PowderHigh risk of aerosolization during weighing and transfer.[1]

PPE Selection Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[1]

Tier 1: Standard Handling (Closed vessels, storage)[1]
  • Gloves: Single pair, Nitrile (0.11 mm minimum thickness).[1]

  • Body: Standard cotton lab coat (buttoned).

  • Eyes: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are insufficient due to dust risk).[1]

Tier 2: Active Manipulation (Weighing, Synthesis, Open Transfers)[1]
  • Gloves: Double-gloving technique required.[1]

    • Inner: Nitrile (inspection grade).[1]

    • Outer: Extended-cuff Nitrile or Neoprene (0.15 mm+ thickness) to cover lab coat cuffs.[1]

    • Rationale: Chlorinated aromatics can permeate thin nitrile over time; the outer layer provides a sacrificial barrier.[1]

  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood .[1]

    • Secondary (if hood unavailable): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[1] Note: N95 masks are insufficient for organic vapors.[1]

  • Body: Tyvek® or polypropylene disposable sleeves/apron over the lab coat to prevent fabric contamination.[1]

Operational Protocol: The "Clean-Dirty" Workflow

To maintain a self-validating safety system, follow this unidirectional workflow. This prevents cross-contamination from the "Hot Zone" (fume hood) to the "Cold Zone" (general lab).[1]

Phase A: Pre-Work Setup
  • Barrier Check: Verify fume hood face velocity is 80–100 fpm.[1]

  • Staging: Place a disposable absorbent mat (pig mat) inside the hood.[1] All weighing balances must be inside the hood or a vented enclosure.[1]

  • Solvent Prep: Pre-measure solvents (e.g., DCM, Methanol) to minimize container handling during the reaction.[1]

Phase B: Active Handling (The "No-Touch" Rule)
  • Don PPE: Put on inner gloves, lab coat, sleeves, and outer gloves.[1] Tape outer gloves to sleeves if working with large volumes.[1]

  • Transfer: Open the container only inside the hood. Use a disposable spatula.[1]

  • Decontamination: Wipe the exterior of the reaction vessel with a solvent-dampened wipe before removing it from the hood.[1]

Phase C: De-Gowning & Disposal
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid skin contact.[1] Dispose of them as solid hazardous waste immediately.[1]

  • Wash: Wash inner gloves with soap and water before removing them.[1]

  • Final Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep (creates dust).[1][2] Cover with a wet paper towel (dampened with water/methanol) to suppress dust, then wipe up.[1]

  • Skin Exposure: Wash immediately with 0.5% acetic acid (if available) or copious soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption of the acridine.[1]

Waste Disposal
  • Classification: Segregate as "Toxic Organic Waste" (Halogenated).

  • Destruction: Incineration is the only approved method for chlorinated acridines to prevent environmental persistence.[1]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision pathways for handling high-potency acridine derivatives.

SafetyWorkflow Start Start: Handling 8,9-Dichloro-THA RiskCheck Is the compound in solution or solid? Start->RiskCheck SolidPath SOLID / POWDER (High Inhalation Risk) RiskCheck->SolidPath Solid LiquidPath SOLUTION (Skin Absorption Risk) RiskCheck->LiquidPath Liquid EngineeringControl Mandatory: Chemical Fume Hood (Face Velocity > 80 fpm) SolidPath->EngineeringControl LiquidPath->EngineeringControl PPE_Solid PPE: Double Nitrile Gloves + Sleeves + P100 Resp (if outside hood) EngineeringControl->PPE_Solid If Solid PPE_Liquid PPE: Double Nitrile Gloves + Splash Goggles EngineeringControl->PPE_Liquid If Liquid Action Perform Weighing / Synthesis PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: Wipe containers with MeOH/Water Action->Decon Disposal Disposal: Halogenated Waste Stream (Incineration) Decon->Disposal

Caption: Decision logic for PPE selection and engineering controls based on physical state.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine Analog).[1] Retrieved from [Link][1]

  • Ferguson, L. R., & Denny, W. A. (1991).[1] The genetic toxicology of acridines.[1] Mutation Research/Reviews in Genetic Toxicology.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.